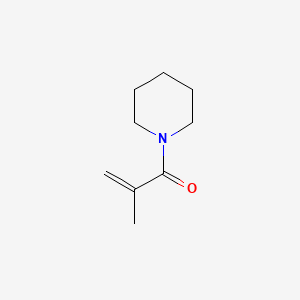
n-Methacryloylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methacryloylpiperidine is an organic compound with the molecular formula C9H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and methacrylic acid. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Methacryloylpiperidine can be synthesized through the reaction of methacryloyl chloride with piperidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and control over reaction parameters. These methods ensure consistent product quality and minimize the formation of unwanted byproducts.
Análisis De Reacciones Químicas
Types of Reactions
n-Methacryloylpiperidine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The piperidine ring can undergo substitution reactions with electrophiles.
Addition Reactions: The methacryloyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Addition Reactions: Nucleophiles like amines or thiols can add to the methacryloyl group under mild conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Substitution Reactions: Substituted piperidine derivatives.
Addition Reactions: Adducts with functional groups attached to the methacryloyl moiety.
Aplicaciones Científicas De Investigación
n-Methacryloylpiperidine has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Biomedicine: Investigated for drug delivery systems due to its ability to form biocompatible polymers.
Materials Science: Utilized in the development of advanced materials with tailored mechanical and chemical properties.
Industrial Applications: Employed in coatings, adhesives, and sealants for its excellent adhesion and durability.
Mecanismo De Acción
The mechanism of action of n-Methacryloylpiperidine in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation, leading to the formation of polymer chains. In biological applications, the piperidine ring can interact with biological targets, potentially influencing cellular processes through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methacryloyl chloride: A precursor in the synthesis of n-Methacryloylpiperidine.
Piperidine: The parent compound, widely used in organic synthesis.
N-Methylpiperidine: A similar compound with a methyl group instead of the methacryloyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacryloyl group with the structural versatility of the piperidine ring. This combination allows for the synthesis of polymers with unique properties and applications in various fields.
Propiedades
Número CAS |
13886-05-0 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-methyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)9(11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
Clave InChI |
RASDUGQQSMMINZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















